N'-(Desmethyl)azithromycin

Description

Properties

IUPAC Name |

(2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H70N2O12/c1-14-26-37(10,45)30(41)23(6)39(12)18-19(2)16-35(8,44)32(51-34-28(40)25(38-11)15-20(3)47-34)21(4)29(22(5)33(43)49-26)50-27-17-36(9,46-13)31(42)24(7)48-27/h19-32,34,38,40-42,44-45H,14-18H2,1-13H3/t19-,20-,21+,22-,23-,24+,25+,26-,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYUKBLYECHAGN-HOQMJRDDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H70N2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169356 | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172617-84-4 | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172617844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N'-(Desmethyl)azithromycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(DESMETHYL)AZITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3E93A68ETO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to N'-(Desmethyl)azithromycin: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(Desmethyl)azithromycin, a primary metabolite of the widely prescribed macrolide antibiotic azithromycin, is a compound of significant interest in pharmaceutical research and development. It is also recognized as a principal impurity in azithromycin drug substances and products.[1][2][3][4] Understanding the chemical structure, physicochemical properties, and biological activities of this molecule is crucial for optimizing azithromycin therapy, ensuring drug product quality, and exploring potential new therapeutic applications. This technical guide provides a comprehensive overview of this compound, consolidating current scientific knowledge to support researchers and drug development professionals.

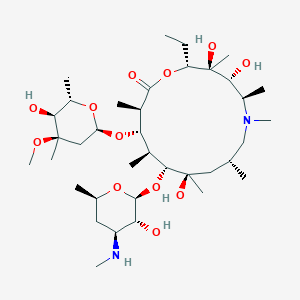

Chemical Identity and Structure

This compound is structurally similar to its parent compound, azithromycin, with the key difference being the absence of a methyl group on the nitrogen atom of the desosamine sugar moiety.[3][4] This structural modification has implications for its physicochemical properties and biological activity.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Systematic (IUPAC) Name: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one[3]

Common Synonyms: N-Demethylazithromycin, 3'-N-Demethylazithromycin, Azithromycin Impurity I[2][3][4]

Key Identifiers:

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 734.96 g/mol | [3] |

| Molecular Formula | C₃₇H₇₀N₂O₁₂ | [3] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Solubility | Soluble in DMSO | Inferred from supplier data |

| Predicted Boiling Point | 821.4 ± 65.0 °C | Not experimentally verified |

| Predicted Density | 1.18 ± 0.1 g/cm³ | Not experimentally verified |

Synthesis and Purification

The synthesis of this compound is primarily of interest for its use as a reference standard in analytical testing and for further investigation of its biological properties. A common synthetic approach involves the demethylation of azithromycin. Another potential route starts from a precursor like Erythromycin A oxime.

Conceptual Synthesis Pathway

A plausible synthetic route, based on available literature, involves the chemical modification of a precursor molecule. One such pathway starts with Erythromycin A oxime and proceeds through a series of reactions including a Beckmann rearrangement, reduction, and hydrolysis to yield the demethylated azithromycin core.[1]

Caption: Conceptual synthesis pathway for this compound.

Experimental Protocol: Synthesis of a Derivative from this compound

Objective: To synthesize 3'-N-demethyl-3'-N-formyl azithromycin from this compound.

Materials:

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Triethylamine (Et₃N)

-

Ethyl formate

-

Purified water

-

Methanol (MeOH)

Procedure:

-

Dissolve 20g (0.027 mol) of this compound in 200 mL of dichloromethane.

-

Add 0.81g (0.008 mol) of triethylamine as a catalyst.

-

Add 2.6g (0.035 mol) of ethyl formate.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add 200 mL of purified water and stir thoroughly.

-

Allow the layers to separate and filter the solid product.

-

Dry the crude solid.

-

Recrystallize the crude solid from a 1:1 mixture of methanol and water to obtain the purified 3'-N-demethyl-3'-N-formyl azithromycin.[1]

Note: This protocol illustrates the chemical utility of this compound as a synthetic intermediate. The purification step highlights a common technique for obtaining high-purity related substances.

Analytical Characterization

Accurate characterization of this compound is essential for its identification and quantification as an impurity in azithromycin. Standard analytical techniques are employed for this purpose. While specific spectral data is often proprietary to commercial suppliers, the expected spectroscopic features can be inferred.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for the separation and quantification of azithromycin and its related substances, including this compound.

-

Method: Reversed-phase HPLC with UV or electrochemical detection is commonly used.

-

Significance: HPLC methods are crucial for quality control in pharmaceutical manufacturing, allowing for the detection and quantification of impurities to ensure the safety and efficacy of the final drug product.

Spectroscopic Analysis

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of this compound. The expected molecular ion peak would correspond to its molecular formula C₃₇H₇₀N₂O₁₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are vital for elucidating the detailed chemical structure. The absence of the N-methyl signal in the ¹H NMR spectrum compared to that of azithromycin would be a key identifying feature.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as hydroxyl (-OH), amine (-NH), carbonyl (C=O), and ether (C-O-C) groups.

Biological Significance and Activity

This compound is not merely an impurity but also a biologically active metabolite of azithromycin. Its contribution to the overall therapeutic and potential side effects of azithromycin is an area of ongoing research.

Antimicrobial Activity

As a metabolite of an antibiotic, this compound is expected to retain some antimicrobial activity. However, its potency relative to azithromycin requires further investigation. The mechanism of action is likely similar to that of azithromycin, which involves binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.

Anti-inflammatory and Immunomodulatory Effects

Azithromycin is known to possess significant anti-inflammatory and immunomodulatory properties, independent of its antibacterial action. Studies suggest that azithromycin and its metabolites may contribute to these effects. The potential for this compound to modulate inflammatory responses is a promising area for future research, particularly in the context of chronic inflammatory diseases.

Pharmacokinetics

Following oral administration, azithromycin is metabolized in the liver to form several metabolites, with this compound being a major one. Understanding the pharmacokinetic profile of this metabolite, including its absorption, distribution, metabolism, and excretion, is essential for a complete picture of azithromycin's in vivo behavior.

Caption: Conceptual ADME pathway of azithromycin and the formation of this compound.

Conclusion

This compound is a molecule of multifaceted importance. As a key impurity, its detection and control are critical for ensuring the quality and safety of azithromycin products. As a major metabolite, its biological activities may contribute to the therapeutic profile of the parent drug. This technical guide has provided a foundational understanding of its chemical and physical properties, synthesis, and biological relevance. Further research into its specific pharmacological and toxicological profiles will be invaluable for the continued development and optimization of macrolide antibiotic therapies.

References

- CN103880899A - Demethyl azithromycin synthesis method - Google P

-

Azithromycin EP Impurity I | 172617-84-4 - SynZeal. (URL: [Link])

-

This compound | C37H70N2O12 | CID 9987533 - PubChem. (URL: [Link])

-

CAS No : 172617-84-4| Product Name : Azithromycin - Impurity I| Chemical Name : 3'-N-Demethylazithromycin | Pharmaffiliates. (URL: [Link])

Sources

Molecular formula and weight of N'-(Desmethyl)azithromycin

Technical Guide: N'-(Desmethyl)azithromycin

A Comprehensive Analysis for Researchers and Drug Development Professionals

This guide provides an in-depth examination of this compound, a critical metabolite and process impurity of the widely-used macrolide antibiotic, Azithromycin. As a Senior Application Scientist, the following sections synthesize fundamental physicochemical data with practical, field-proven methodologies for its synthesis, identification, and quantification. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for applications in quality control, metabolic studies, and analytical method development.

Introduction and Significance

This compound, also known as 3'-N-Demethylazithromycin or Azithromycin EP Impurity I, is the primary N-demethylated derivative of Azithromycin.[1][2] Its formation involves the removal of a methyl group from the desosamine sugar moiety of the parent molecule.[3] The presence and quantity of this compound are of significant interest in the pharmaceutical industry for two primary reasons:

-

As a Metabolite: It is a product of Azithromycin's metabolism in the body, making it a crucial analyte in pharmacokinetic and drug metabolism studies.[1][2]

-

As a Process Impurity: It is a known impurity that can arise during the synthesis of Azithromycin or through degradation.[3] Regulatory bodies require strict monitoring and control of such impurities to ensure the safety, efficacy, and quality of the final drug product.

Therefore, having access to pure this compound as a certified reference standard is essential for the development and validation of analytical methods used in pharmaceutical quality control.

Physicochemical and Structural Properties

The fundamental identity and characteristics of this compound are summarized below. Understanding these properties is the first step in developing appropriate analytical strategies.

| Property | Value | Source(s) |

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | [1][4] |

| Molecular Formula | C₃₇H₇₀N₂O₁₂ | [1][4][5] |

| Molecular Weight | 734.96 g/mol (Average); 735.0 g/mol (PubChem Computed) | [1][4][5] |

| Monoisotopic Mass | 734.49287567 Da | [1][4] |

| CAS Number | 172617-84-4 | [1][4][5] |

| Synonyms | N-Demethylazithromycin, 3'-N-Demethylazithromycin, CP-64434, Azithromycin Impurity I | [1][5] |

| Physical Form | White to off-white hygroscopic powder | [2] |

| Solubility | Soluble in DMSO (≥10 mg/mL) | [2] |

| Predicted pKa | 13.28 ± 0.70 | [2] |

Synthesis Pathway: N-Demethylation

The generation of this compound from its parent compound, Azithromycin, is achieved through a targeted N-demethylation reaction. While several methods exist for this transformation, a common and effective approach for macrolides involves a buffered reaction with iodine.[6]

The causality behind this choice is rooted in the mechanism: iodine acts as a mild oxidizing agent that, under controlled pH, selectively facilitates the removal of one methyl group from the tertiary amine on the desosamine sugar. The reaction is typically buffered with sodium acetate to maintain a pH that favors the desired mono-demethylation while minimizing side reactions or degradation of the macrolide ring.[6] The temperature is also a critical parameter, with moderately elevated temperatures (50-60°C) often providing optimal yields.[6]

Below is a logical workflow for the synthesis and purification of this compound.

Sources

- 1. This compound | C37H70N2O12 | CID 9987533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N'-DesMethyl AzithroMycin | 172617-84-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. N’-Desmethyl Azithromycin | LGC Standards [lgcstandards.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. WO1998022488A1 - Process for preparation of n-demethyl-4'-deoxy-erythromycins a and b - Google Patents [patents.google.com]

An In-depth Technical Guide to N'-(Desmethyl)azithromycin: Synthesis, Characterization, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N'-(Desmethyl)azithromycin

This compound, a primary metabolite and known impurity of the widely prescribed macrolide antibiotic azithromycin, holds considerable importance in the fields of pharmaceutical sciences and drug development.[1][2] As a structurally similar analogue of its parent compound, it serves as a critical reference standard in the quality control of azithromycin manufacturing.[2] Furthermore, understanding its synthesis, analytical profile, and biological activity is paramount for comprehending the metabolic fate of azithromycin and for the development of novel macrolide derivatives. This guide provides a comprehensive technical overview of this compound, intended to support researchers and scientists in their endeavors.

Chemical Identity and Physicochemical Properties

The nomenclature and fundamental properties of this compound are crucial for its unambiguous identification and handling in a laboratory setting.

IUPAC Name: (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one.[3]

Synonyms: 3'-N-Demethylazithromycin, N-Demethylazithromycin, Azithromycin EP Impurity I.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₇H₇₀N₂O₁₂ | [3] |

| Molecular Weight | 734.96 g/mol | [4] |

| CAS Number | 172617-84-4 | [3] |

| Appearance | White Solid | [5] |

| Solubility | Soluble in DMSO | [5] |

Synthesis of this compound

The preparation of this compound can be approached through several synthetic routes, primarily involving the demethylation of azithromycin. A one-pot synthesis method has been described, offering a streamlined approach for laboratory-scale preparation.[6]

Experimental Protocol: One-Pot Synthesis from Azithromycin

This protocol is adapted from methodologies described in patent literature.[6] The causality behind the experimental choices lies in the selective demethylation of the tertiary amine on the desosamine sugar of azithromycin, followed by purification to isolate the desired product.

Materials:

-

Azithromycin

-

Methanol

-

Water

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

Ethyl Formate

-

Acetone

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked flask, dissolve azithromycin (e.g., 20 g, 26 mmol) in a 4:1 mixture of methanol and water (400 mL).

-

Reagent Addition: To the stirred solution, add iodine (e.g., 6.6 g, 52 mmol), potassium carbonate (e.g., 4 g, 29 mmol), and ethyl formate (e.g., 2.4 g, 32 mmol).

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The use of a mixed solvent system facilitates the dissolution of both the organic starting material and the inorganic base, promoting a homogenous reaction environment. The elevated temperature accelerates the rate of both the demethylation and subsequent formylation reactions.[6]

-

Workup: After the reaction is complete, recover the methanol by distillation under reduced pressure. The remaining aqueous mixture is washed with water and the crude product is collected by suction filtration.

-

Purification: The crude solid is purified by recrystallization. Add the crude product to acetone (e.g., 10 mL) and pulp for 1 hour. Collect the purified white solid of this compound by suction filtration and dry. The recrystallization from acetone effectively removes unreacted starting material and byproducts, yielding a high-purity product.[6]

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound. While publicly available, fully assigned spectra are scarce, detailed spectral data including ¹H-¹H COSY and HMBC are reported in Chinese patent CN108727445B, which can be consulted for definitive structural confirmation.[6] The key distinguishing feature in the ¹H NMR spectrum, when compared to azithromycin, would be the presence of a singlet corresponding to the N-CH₃ group on the desosamine sugar, which would integrate to three protons, as opposed to the six protons of the N(CH₃)₂ group in azithromycin.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 735.96. The fragmentation pattern is anticipated to be similar to that of azithromycin, with characteristic losses of the desosamine and cladinose sugar moieties.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of this compound and for its quantification in various matrices.

Table 2: Representative HPLC Method for Azithromycin and its Impurities

| Parameter | Condition | Rationale |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of macrolide compounds. |

| Mobile Phase | Gradient of aqueous phosphate buffer and a mixture of methanol and acetonitrile | Allows for the effective elution and separation of compounds with varying polarities. |

| Detection | UV at 210 nm | Azithromycin and its derivatives have a chromophore that absorbs in the low UV region. |

| Column Temp. | 55 °C | Higher temperatures can improve peak shape and reduce analysis time. |

| Flow Rate | 0.9 mL/min | A typical flow rate for standard bore HPLC columns. |

This is a generalized method; specific conditions may need to be optimized for the analysis of this compound.

Biological Activity and Mechanism of Action

This compound is recognized as a biologically active metabolite of azithromycin.[5] Its mechanism of action is presumed to be identical to that of its parent compound, which involves the inhibition of bacterial protein synthesis.

Mechanism of Action

Azithromycin and, by extension, this compound, bind to the 50S subunit of the bacterial ribosome. This binding event physically obstructs the exit tunnel through which nascent polypeptide chains emerge, thereby halting protein elongation and ultimately inhibiting bacterial growth. This targeted action on the bacterial ribosome ensures selective toxicity against susceptible microorganisms with minimal impact on mammalian cells.

Antibacterial Spectrum

While comprehensive studies directly comparing the antibacterial potency of this compound to azithromycin are not widely available in peer-reviewed literature, its structural similarity suggests a comparable spectrum of activity. Azithromycin is effective against a broad range of Gram-positive and Gram-negative bacteria.[7] It is reasonable to infer that this compound retains significant antibacterial properties, although potential differences in potency may exist due to the alteration of the amine substituent on the desosamine sugar, which could affect ribosomal binding affinity or cellular uptake. Further research is warranted to quantify the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains to fully elucidate its antimicrobial profile.

Conclusion

This compound is a molecule of significant interest in pharmaceutical research and development. Its role as a key impurity and metabolite of azithromycin necessitates robust methods for its synthesis and characterization. This guide has provided a detailed overview of its chemical identity, a practical synthetic protocol, and a framework for its analytical characterization. The presumed mechanism of action, shared with its parent compound, underscores its biological relevance. Further investigations into its comparative antibacterial activity will provide a more complete understanding of this important molecule and could inform the design of future macrolide antibiotics.

References

- CN108727445B - Synthesis method of azithromycin impurity F - Google Patents. (n.d.).

-

Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Azithromycin EP Impurity I | 172617-84-4 - SynZeal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mass fragmentation pattern of IS, m/z 488.2 → 394.0 - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) Synthesis, Spectral Characterization of Azithromycin with Transition Metals and a Molecular Approach for Azithromycin with Zinc for COVID-19 - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

[In vitro and in vivo antibacterial activities of azithromycin] - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Microbiology guide to interpreting minimum inhibitory concentration (MIC) - idexx. (n.d.). Retrieved January 23, 2026, from [Link]

-

Review article: Spectroscopic, Chromatographic and Electrochemical Analysis of Azithromycin in Different Matrices - JSciMed Central. (n.d.). Retrieved January 23, 2026, from [Link]

- CN104829662A - Azithromycin related substance preparation method - Google Patents. (n.d.).

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (n.d.). Retrieved January 23, 2026, from [Link]

-

Antimicrobial Activity of Azithromycin Encapsulated into PLGA NPs: A Potential Strategy to Overcome Efflux Resistance - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

The minimum inhibitory concentration of antibiotics | BMG LABTECH. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis Characterization and Antimicrobial Activities of Azithromycin Metal Complexes - Walsh Medical Media. (n.d.). Retrieved January 23, 2026, from [Link]

-

Minimum inhibitory concentrations of azithromycin in clinical isolates of Mycobacterium avium complex in Japan - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]

-

Fluorescence Determination of Azithromycin in Pharmaceutical Formulations by Using the Synchronous Scanning Approach After its Acid Derivatization - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved January 23, 2026, from [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry - YouTube. (n.d.). Retrieved January 23, 2026, from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]

-

Ion fragmentation of small molecules in mass spectrometry - UAB. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Azithromycin EP Impurity I | 172617-84-4 | SynZeal [synzeal.com]

- 3. 3'-N-Demethylazithromycin | LGC Standards [lgcstandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. N'-DesMethyl AzithroMycin | 172617-84-4 [chemicalbook.com]

- 6. CN108727445B - Synthesis method of azithromycin impurity F - Google Patents [patents.google.com]

- 7. [In vitro and in vivo antibacterial activities of azithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N'-(Desmethyl)azithromycin as a Primary Metabolite of Azithromycin

Abstract

This technical guide provides a comprehensive overview of N'-(Desmethyl)azithromycin, the principal metabolite of the widely prescribed macrolide antibiotic, azithromycin. Tailored for researchers, scientists, and drug development professionals, this document delves into the metabolic pathway of azithromycin, the physicochemical and pharmacokinetic properties of its desmethyl metabolite, and its relative antimicrobial activity. A significant focus is placed on the analytical methodologies required for its quantification in biological matrices, with a detailed, field-proven protocol for Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The clinical and regulatory significance of monitoring this metabolite is also discussed, providing a complete scientific resource grounded in authoritative references.

Introduction to Azithromycin

Azithromycin is a second-generation macrolide antibiotic, belonging to the azalide subclass, characterized by a 15-membered lactone ring.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the translocation of peptides. This action is primarily bacteriostatic, but can be bactericidal at high concentrations against specific pathogens.[2] Azithromycin is renowned for its broad spectrum of activity against Gram-positive and Gram-negative bacteria, including respiratory and intracellular pathogens.[3][4]

A hallmark of azithromycin's clinical utility is its unique pharmacokinetic profile. It exhibits rapid and extensive distribution from the bloodstream into tissues and intracellular compartments.[5][6] This results in significantly higher concentrations in tissues than in serum, with a particularly high accumulation in phagocytic cells, which likely contributes to its delivery to sites of infection.[2][5][7] The drug has a long terminal half-life of approximately 68 hours, which allows for shorter treatment courses compared to other antibiotics.[2]

Hepatic Metabolism of Azithromycin

While a significant portion of azithromycin is excreted unchanged in the bile, hepatic metabolism does occur.[7] The biotransformation of azithromycin is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver.[2][8] Specifically, azithromycin has been shown to be a weak substrate for the CYP3A4 isozyme.[7]

The principal metabolic pathway is N-demethylation of the desosamine sugar moiety, leading to the formation of this compound.[9] This process involves the enzymatic removal of a methyl group. Unlike other macrolides such as erythromycin and clarithromycin, azithromycin is a weak inhibitor of CYP3A4.[10] This is a clinically significant distinction, as it results in a lower potential for drug-drug interactions with other medications that are also metabolized by this enzyme.[11] Up to ten different metabolites of azithromycin have been identified, all of which are considered microbiologically inactive.[9]

Figure 1: Metabolic pathway of Azithromycin to this compound.

This compound: The Primary Metabolite

This compound, also known as N-Demethylazithromycin or Azithromycin EP Impurity I, is the major metabolite of azithromycin found in vivo.[12][13] Understanding its properties is crucial for a complete picture of azithromycin's disposition in the body.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. The removal of a single methyl group results in a slight decrease in molecular weight compared to the parent compound.

| Property | Value | Source |

| Molecular Formula | C37H70N2O12 | [14] |

| Molecular Weight | 735.0 g/mol | [14] |

| Appearance | White to off-white powder | [12] |

| Storage Temperature | -20°C | [15] |

| Synonyms | N-Demethylazithromycin, 3'-N-Demethylazithromycin, CP-64434 | [14] |

Pharmacokinetics and Pharmacodynamics

Following oral administration, azithromycin has a bioavailability of approximately 37%.[3][5][16] It is then metabolized in the liver to form this compound and other minor metabolites.[2] The pharmacokinetic profile of the metabolite generally follows that of the parent drug, although at lower concentrations. The primary route of elimination for azithromycin and its metabolites is through biliary excretion.[2][3]

Antimicrobial Activity

The metabolites of azithromycin, including this compound, are considered to be microbiologically inactive.[3][9] This is a critical point, as it means that the therapeutic effect of azithromycin administration is solely attributable to the parent compound. The structural modification, although seemingly minor, is sufficient to disrupt the binding affinity for the bacterial ribosome, rendering the metabolite ineffective at inhibiting protein synthesis.

Analytical Methodology for Quantification in Biological Matrices

Accurate quantification of this compound, alongside the parent drug, is essential for comprehensive pharmacokinetic studies, drug metabolism research, and in some cases, therapeutic drug monitoring.

Rationale for Method Selection

Several analytical techniques have been employed for the determination of azithromycin and its metabolites, including High-Performance Liquid Chromatography (HPLC) with various detectors (UV, fluorescence, electrochemical).[17][18] However, due to the low plasma concentrations and the need for high sensitivity and selectivity, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become the gold standard.[17][18][19] LC-MS/MS offers superior sensitivity and specificity, allowing for the accurate measurement of low analyte concentrations in complex biological matrices like plasma, serum, and tissues.[20]

Detailed Experimental Protocol: LC-MS/MS Quantification

This section provides a robust, step-by-step protocol for the simultaneous quantification of azithromycin and this compound in human plasma.

4.2.1 Sample Preparation (Plasma)

-

Objective: To extract the analytes from the plasma matrix and remove interfering substances.

-

Method: Solid-Phase Extraction (SPE) is a highly effective and clean method for this purpose.

-

Thaw frozen plasma samples at room temperature.

-

To 100 µL of plasma, add 25 µL of an internal standard working solution (e.g., azithromycin-d5). Vortex for 10 seconds.

-

Condition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

-

4.2.2 Chromatographic Conditions

-

Objective: To achieve chromatographic separation of the analytes from each other and from matrix components.

-

System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is recommended for fast and efficient separation.

| Parameter | Condition | Rationale |

| Column | C18 reversed-phase, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and separation for macrolide antibiotics. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to promote protonation of the analytes for positive ion mode MS. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v) | Organic solvent for elution. A mixture can optimize selectivity. |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions | A rapid gradient allows for high-throughput analysis. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | A small volume is sufficient for sensitive MS detection. |

4.2.3 Mass Spectrometric Conditions

-

Objective: To detect and quantify the analytes with high specificity and sensitivity.

-

System: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Azithromycin: m/z 749.5 -> 591.5this compound: m/z 735.5 -> 577.5Azithromycin-d5 (IS): m/z 754.5 -> 596.5 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 400°C |

| Gas Flow Rates | Optimized for the specific instrument |

graph TD { A[Start: Plasma Sample] --> B{Sample Preparation}; B --> C[Solid-Phase Extraction]; C --> D[Evaporation]; D --> E[Reconstitution]; E --> F{LC-MS/MS Analysis}; F --> G[Chromatographic Separation]; G --> H[Mass Spectrometric Detection]; H --> I[Data Acquisition & Quantification]; I --> J[End: Concentration Results];subgraph "Sample Prep" B; C; D; E; end subgraph "Instrumental Analysis" F; G; H; I; end style A fill:#4285F4,stroke:#333,stroke-width:2px,font-family:Arial,color:white style J fill:#34A853,stroke:#333,stroke-width:2px,font-family:Arial,color:white style B fill:#FBBC05,font-family:Arial,color:#202124 style F fill:#FBBC05,font-family:Arial,color:#202124

}

Figure 2: Experimental workflow for LC-MS/MS quantification.

Clinical and Regulatory Significance

The study of this compound is important for several reasons:

-

Drug Development: Regulatory agencies require a thorough understanding of a drug's metabolic fate. Characterizing the major metabolites is a standard part of the drug development and approval process.

-

Pharmacokinetic Modeling: Including metabolite data allows for the development of more accurate and comprehensive pharmacokinetic models of azithromycin.

-

Safety Assessment: Although this compound is considered inactive, it is still important to confirm that it does not contribute to any off-target effects or toxicity, especially in patients with impaired metabolism or during long-term therapy.

-

Drug Interaction Studies: While azithromycin is a weak inhibitor of CYP3A4, understanding its metabolism is key to fully evaluating its potential for interactions with other drugs.

Conclusion

This compound is the primary, albeit inactive, metabolite of azithromycin, formed via CYP3A4-mediated N-demethylation in the liver. Its characterization is fundamental to a complete understanding of the disposition and metabolic fate of azithromycin. While the therapeutic effects are attributed solely to the parent drug, the rigorous analytical quantification of this metabolite remains a cornerstone of pharmacokinetic research and regulatory submission. The LC-MS/MS methodology detailed herein provides a reliable and sensitive approach for such investigations, ensuring high-quality data for both preclinical and clinical studies.

References

-

Azithromycin - Wikipedia. (n.d.). In Wikipedia. Retrieved January 23, 2026, from [Link]

-

Peters, D. H., Friedel, H. A., & McTavish, D. (1992). Azithromycin: a review of its antimicrobial activity, pharmacokinetic properties and clinical efficacy. Drugs, 44(5), 750–799. [Link]

-

Azithromycin. (2024). In StatPearls. StatPearls Publishing. Retrieved from [Link]

-

azithromycin. (n.d.). PharmGKB. Retrieved January 23, 2026, from [Link]

-

Macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics. (n.d.). PharmGKB. Retrieved January 23, 2026, from [Link]

-

Li, W., Jia, H., & Palamar, S. (2020). A simple, high-throughput and validated LC-MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study. Journal of analytical methods in chemistry, 2020, 8864986. [Link]

-

Foulds, G., Shepard, R. M., & Johnson, R. B. (1990). The pharmacokinetics of azithromycin in human serum and tissues. The Journal of antimicrobial chemotherapy, 25 Suppl A, 73–82. [Link]

-

Pharmacology of Azithromycin ; Pharmacokinetics, Mechanism of action, Uses, Effects. (2024, December 18). YouTube. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

Periti, P., & Mazzei, T. (1999). Macrolide-induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin. Clinical infectious diseases, 28(Suppl 1), S10–S17. [Link]

-

Azithromycin. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

-

A Review on Analytical Methods for Determination of Azithromycin. (2024). Journal of Drug Delivery and Therapeutics, 14(4), 134-142. [Link]

-

[In vitro and in vivo antibacterial activities of azithromycin]. (1991). Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 111(12), 773–782. [Link]

-

Azithromycin EP Impurity I | 172617-84-4. (n.d.). SynZeal. Retrieved January 23, 2026, from [Link]

-

Drew, R. H., & Gallis, H. A. (1992). Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications. Pharmacotherapy, 12(3), 161–173. [Link]

-

Cha, Y. J., & Kim, E. (2004). Inhibitory Effects of Macrolide Antibiotics on Cytochrome P450 3A4 by Human Liver Microsomes. Journal of Toxicology and Public Health, 20(4), 363-368. [Link]

-

Matzneller, P., Krasniqi, S., & Kinzig, M. (2013). Blood, Tissue, and Intracellular Concentrations of Azithromycin during and after End of Therapy. Antimicrobial Agents and Chemotherapy, 57(4), 1736–1742. [Link]

-

Zubata, P., Ceresole, R., & Rosasco, M. A. (2002). A new HPLC method for azithromycin quantitation. Journal of pharmaceutical and biomedical analysis, 27(5), 833–836. [Link]

-

Parnham, M. J., Erakovic Haber, V., & Giamarellos-Bourboulis, E. J. (2014). Azithromycin: mechanisms of action and their relevance for clinical applications. Pharmacology & therapeutics, 143(2), 225–245. [Link]

-

Nirogi, R., Kandikere, V., & Shukla, M. (2005). Validated HPLC-MS-MS method for determination of azithromycin in human plasma. Journal of pharmaceutical and biomedical analysis, 39(1-2), 269–275. [Link]

-

A novel RP-HPLC method for the simultaneous quantification of azithromycin and dexamethasone in marketed ophthalmic drops. (2024). International Journal of Science and Research Archive, 11(1), 116-126. [Link]

-

Review on various analytical methodologies for Azithromycin. (2023). NewBioWorld, 1(1), 1-10. [Link]

-

Fast UHPLC-MS/MS for the Simultaneous Determination of Azithromycin, Erythromycin, Fluoxetine and Sotalol in Surface Water Samples. (2020). Molecules, 25(19), 4483. [Link]

-

N-Desmethyl Azithromycin B. (n.d.). Pharmaffiliates. Retrieved January 23, 2026, from [Link]

-

Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. Retrieved from [Link]

-

Al-Tannak, N. F., Al-Banaa, K., & Al-Obaid, O. (2021). Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma. PloS one, 16(3), e0247959. [Link]

-

A LC-MS/MS validated method for determination of azithromycin in human tears and its application to an ocular pharmacokinetic study. (2020). Journal of pharmaceutical and biomedical analysis, 190, 113524. [Link]

Sources

- 1. Azithromycin - Wikipedia [en.wikipedia.org]

- 2. Azithromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Azithromycin--spectrum of activity, pharmacokinetics, and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [In vitro and in vivo antibacterial activities of azithromycin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azithromycin clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azithromycin: mechanisms of action and their relevance for clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Azithromycin | C38H72N2O12 | CID 447043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Macrolide – induced clinically relevant drug interactions with cytochrome P-450A (CYP) 3A4: an update focused on clarithromycin, azithromycin and dirithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N'-DesMethyl AzithroMycin | 172617-84-4 [chemicalbook.com]

- 13. Azithromycin EP Impurity I | 172617-84-4 | SynZeal [synzeal.com]

- 14. This compound | C37H70N2O12 | CID 9987533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. N’-Desmethyl Azithromycin | LGC Standards [lgcstandards.com]

- 16. The pharmacokinetics of azithromycin in human serum and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 19. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]

- 20. researchgate.net [researchgate.net]

Biological activity of N'-Desmethylazithromycin

An In-Depth Technical Guide to the Biological Activity of N'-Desmethylazithromycin

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N'-Desmethylazithromycin, a primary metabolite of the widely prescribed macrolide antibiotic, azithromycin. Intended for researchers, scientists, and professionals in drug development, this document delves into the core biological activities of this compound, emphasizing its mechanism of action, antimicrobial profile, and the scientific methodologies required for its evaluation.

Introduction: The Significance of a Primary Metabolite

N'-Desmethylazithromycin is a semi-synthetic derivative and a key metabolite of azithromycin, formed by the demethylation of the parent drug at the 3'-N position.[1] While often regarded as an impurity in bulk azithromycin production, its presence as a metabolite necessitates a thorough understanding of its biological activity.[1][2] The efficacy and safety profile of a parent drug can be significantly influenced by the activity of its metabolites. Therefore, characterizing N'-Desmethylazithromycin is crucial for a complete understanding of azithromycin's pharmacology and for the development of new macrolide antibiotics.[3]

This compound, like its parent, belongs to the macrolide class of antibiotics and is investigated not only for its anti-infective properties but also for potential anti-proliferative, anti-inflammatory, and prokinetic activities.[4] Its study is pivotal in research contexts for exploring azithromycin's resistance mechanisms and pharmacokinetics.[3]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The primary antibacterial function of N'-Desmethylazithromycin is consistent with that of other macrolide antibiotics: the inhibition of bacterial protein synthesis.[3][5][6] This process is highly specific to bacterial ribosomes, which is the basis for its selective toxicity.

Core Mechanism: The molecule binds specifically to the 50S subunit of the bacterial ribosome.[3][6] This binding event physically obstructs the nascent peptide exit tunnel. The consequence is a halt in protein elongation through the prevention of two critical processes:

-

Transpeptidation: The formation of peptide bonds between amino acids.

-

Translocation: The movement of the ribosome along the mRNA template.

By arresting these steps, N'-Desmethylazithromycin effectively stops bacterial growth, rendering it a bacteriostatic agent.[3]

Caption: Mechanism of N'-Desmethylazithromycin action on the bacterial ribosome.

In Vitro Antimicrobial Activity: A Methodological Approach

While azithromycin has a well-documented broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including Haemophilus influenzae, Chlamydia trachomatis, and Legionella, specific comparative data for N'-Desmethylazithromycin is less prevalent in the literature.[7][8] Therefore, the foundational step in characterizing its biological activity is to determine its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant pathogens.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a self-validating system for assessing the in vitro potency of N'-Desmethylazithromycin. The causality behind this choice is its high reproducibility, standardization (CLSI/EUCAST), and efficiency for testing multiple isolates and concentrations simultaneously.

Objective: To determine the lowest concentration of N'-Desmethylazithromycin that visibly inhibits the growth of a specific bacterial strain.

Materials:

-

N'-Desmethylazithromycin analytical standard

-

Parent drug (Azithromycin) for comparison

-

96-well microtiter plates (U-bottom)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolates (e.g., Streptococcus pneumoniae, Haemophilus influenzae)

-

Spectrophotometer or plate reader

-

Sterile DMSO for stock solution

Step-by-Step Methodology:

-

Preparation of Stock Solution:

-

Accurately weigh the N'-Desmethylazithromycin powder and dissolve in a minimal amount of DMSO to create a high-concentration stock (e.g., 10 mg/mL). The use of DMSO is necessary for dissolving the hydrophobic macrolide.

-

Perform serial dilutions in CAMHB to create working solutions.

-

-

Bacterial Inoculum Preparation:

-

Culture the bacterial strain on an appropriate agar plate overnight.

-

Select 3-5 colonies and suspend them in saline to match a 0.5 McFarland turbidity standard. This standardizes the bacterial density to approximately 1.5 x 10⁸ CFU/mL, a critical step for reproducible results.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Plate Preparation and Inoculation:

-

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Add 50 µL of the highest concentration drug working solution to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last drug-containing column. This creates a logarithmic concentration gradient.

-

Reserve one column for a positive control (broth + inoculum, no drug) and another for a negative control (broth only).

-

Add 50 µL of the prepared bacterial inoculum to all wells except the negative control. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours. For fastidious organisms like H. influenzae, incubation in a CO₂-enriched atmosphere is required.

-

-

Reading the MIC:

-

The MIC is the lowest drug concentration where no visible growth (turbidity) is observed. This can be assessed visually or with a plate reader measuring optical density at 600 nm.

-

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Anticipated Antimicrobial Spectrum

Based on its structural similarity to azithromycin, N'-Desmethylazithromycin is expected to retain activity against a similar range of pathogens. However, the removal of the methyl group may alter its potency, ribosomal binding affinity, or cell permeability.

| Pathogen | Azithromycin MIC (µg/mL) | N'-Desmethylazithromycin MIC (µg/mL) - Hypothetical |

| Streptococcus pneumoniae | 0.12 | 0.25 - 0.5 |

| Haemophilus influenzae | 0.5[7] | 1 - 2 |

| Moraxella catarrhalis | ≤0.12 | ≤0.12 - 0.25 |

| Chlamydia pneumoniae | 0.125[9] | 0.25 - 0.5 |

| Staphylococcus aureus | 1 | 2 - 4 |

| This table presents hypothetical data to illustrate the potential outcomes of comparative MIC testing. Actual values must be determined experimentally. |

Mechanisms of Bacterial Resistance

The clinical utility of any antibiotic is threatened by the development of resistance. For macrolides, including N'-Desmethylazithromycin, the primary mechanisms are well-established and involve either preventing the drug from reaching its target or modifying the target itself.[10]

-

Target Site Modification: The most common mechanism is the methylation of an adenine residue in the 23S rRNA of the 50S ribosomal subunit, mediated by erm (erythromycin ribosome methylation) genes. This modification reduces the binding affinity of the macrolide to the ribosome, conferring broad resistance.

-

Active Efflux: Bacteria can acquire genes (e.g., mef or msr genes) that code for efflux pumps.[11] These membrane proteins actively transport the antibiotic out of the bacterial cell, keeping the intracellular concentration below the inhibitory threshold.

-

Enzymatic Inactivation: Less commonly, bacteria may produce enzymes that inactivate the drug through hydrolysis or other chemical modifications.[12]

Caption: Key mechanisms of bacterial resistance to macrolide antibiotics.

Beyond Antibacterial Effects: Emerging Activities

Research into macrolides has revealed biological activities that extend beyond simple bacterial inhibition. Azithromycin itself is known for its immunomodulatory and anti-inflammatory effects.[5][13] N'-Desmethylazithromycin has been noted in chemical supplier literature as a potential anti-proliferative agent and an HDAC (Histone Deacetylase) inhibitor, although peer-reviewed studies confirming these activities are limited.[4] This suggests a potential for this metabolite to contribute to the non-antibiotic effects of azithromycin, a field that warrants further investigation.

Conclusion and Future Directions

N'-Desmethylazithromycin is more than an impurity; it is a biologically active metabolite that likely contributes to the overall therapeutic and pharmacological profile of azithromycin. While its core mechanism of action mirrors that of its parent compound, subtle differences in potency and spectrum are probable and require rigorous experimental validation.

For drug development professionals, a complete characterization of this metabolite is essential. Future research should focus on:

-

Quantitative In Vitro Studies: Generating comprehensive MIC and MBC (Minimum Bactericidal Concentration) data against a wide panel of pathogens.

-

Pharmacokinetic Profiling: Determining the in vivo concentration-time profiles of N'-Desmethylazithromycin in plasma and, crucially, in tissues, to understand its contribution to the parent drug's efficacy.[14][15]

-

Investigation of Non-Antibiotic Activities: Validating the purported anti-inflammatory and anti-proliferative effects through dedicated cellular and molecular assays.

A thorough understanding of N'-Desmethylazithromycin will lead to more accurate pharmacokinetic/pharmacodynamic (PK/PD) models for azithromycin and could inform the design of next-generation macrolides with improved efficacy and resistance profiles.

References

- N'-Desmethyl azithromycin | 172617-84-4 | AD21240. Biosynth.

- Parnham, M. J., Erakovic Haber, V., Giamarellos-Bourboulis, E. J., Perletti, G., Verleden, G. M., & Vos, R. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Journal of Clinical Medicine, 11(8), 2289.

- Azithromycin 3-Deoxy N-Desmethyl | CAS 857078-26-3. Veeprho.

- Langtry, H. D., & Balfour, J. A. (1998). Pharmacokinetics of azithromycin in plasma and sinus mucosal tissue following administration of extended-release or immediate-release formulations in adult patients with chronic rhinosinusitis. Drugs, 56(2), 273–293.

- Gladwin, M. (1991). Spectrum of activity of azithromycin. Journal of Antimicrobial Chemotherapy, 28(Suppl A), 15–21.

- Fiese, E. F., & Steffen, S. H. (1994). Clinical microbiology of azithromycin. American journal of medicine, 97(6A), 3S–7S.

- Niki, Y., Kimura, M., Miyashita, N., & Soejima, R. (1994). In vitro and in vivo activities of azithromycin, a new azalide antibiotic, against chlamydia. Antimicrobial agents and chemotherapy, 38(10), 2296–2299.

- N'-DesMethyl AzithroMycin. ChemicalBook.

- N'-(Desmethyl)azithromycin | C37H70N2O12 | CID 9987533. PubChem.

- Sarna, S., & Singh, S. (2018). Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives.

- Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5. MDPI.

- Amaral, L., Martins, A., Spengler, G., Molnar, J., & Viveiros, M. (2014). Which mechanisms of azithromycin resistance are selected when efflux pumps are inhibited?. International journal of antimicrobial agents, 44(2), 114–120.

- Biology LibreTexts. (2021, March 5). 11.7: Mechanisms for Resistance.

- GSC Online Press. (2023, September 4). Short notes on molecular mechanisms behind antimicrobial drug resistance.

- Pharmacokinetics of Macrolide Antibiotics and Transport into the Interstitial Fluid: Comparison among Erythromycin, Clarithromycin, and Azithromycin. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. This compound | C37H70N2O12 | CID 9987533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biosynth.com [biosynth.com]

- 4. N'-DesMethyl AzithroMycin | 172617-84-4 [chemicalbook.com]

- 5. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. veeprho.com [veeprho.com]

- 7. Spectrum of activity of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinical microbiology of azithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo activities of azithromycin, a new azalide antibiotic, against chlamydia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bio.libretexts.org [bio.libretexts.org]

- 11. Which mechanisms of azithromycin resistance are selected when efflux pumps are inhibited? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. gsconlinepress.com [gsconlinepress.com]

- 13. mdpi.com [mdpi.com]

- 14. Pharmacokinetics of azithromycin in plasma and sinus mucosal tissue following administration of extended-release or immediate-release formulations in adult patients with chronic rhinosinusitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

Foreword: The Unseen Counterpart in Macrolide Chemistry

An In-Depth Technical Guide to the Discovery and Synthesis of N'-Desmethylazithromycin

In the landscape of pharmaceutical development, the narrative often centers on the active pharmaceutical ingredient (API). However, the story of any drug is incomplete without understanding its related substances—impurities, metabolites, and degradation products. These molecules, though present in minute quantities, are critical to defining the safety, efficacy, and quality of a therapeutic. This guide focuses on one such significant entity: N'-Desmethylazithromycin , also known as Azithromycin EP Impurity I.[1][2][3]

As a Senior Application Scientist, my objective is not merely to present protocols but to illuminate the scientific rationale behind them. We will explore the journey of N'-Desmethylazithromycin from its initial discovery as a process-related impurity and metabolite to the controlled chemical synthesis required for its use as a critical reference standard in quality control. This document is structured to provide researchers, analytical scientists, and drug development professionals with a comprehensive and practical understanding of this important macrolide derivative.

Discovery and Significance: An Impurity of Note

N'-Desmethylazithromycin (DMA) was not discovered in a quest for a new therapeutic agent but was identified during the rigorous characterization of Azithromycin, a widely used macrolide antibiotic.[2][4][5] Its discovery is a testament to the importance of impurity profiling in modern drug manufacturing.

Emergence as a Key Impurity and Metabolite

DMA is primarily recognized as a process-related impurity that arises during the synthesis of Azithromycin.[4][5] It is the result of the demethylation of the desosamine sugar's dimethylamino group, a core functional moiety of the parent molecule.[5] Specifically, it involves the loss of a methyl group at the 3'-N position.[5]

Beyond its synthetic origins, DMA is also a known metabolite of Azithromycin.[1][6] After administration, the parent drug undergoes metabolic processes in the body, one of which is N-demethylation, leading to the formation of DMA. Understanding its metabolic profile is crucial for comprehensive pharmacokinetic and toxicological assessments.

The Regulatory Imperative

Regulatory bodies such as the FDA and EMA mandate strict control over impurities in pharmaceutical products.[7][8] The presence of impurities, even in small amounts, can potentially alter the drug's efficacy or introduce toxicity.[4] Therefore, the qualification and quantification of substances like DMA are not optional but are fundamental to ensuring patient safety and drug quality.[7]

N'-Desmethylazithromycin is listed in major pharmacopeias, including the European Pharmacopoeia (EP) as "Azithromycin Impurity I," making its monitoring a requirement for batch release testing of Azithromycin.[2][3] This necessitates the availability of high-purity DMA as a reference standard for analytical method development, validation, and routine quality control.[7][9]

Chemical and Physical Properties

A foundational understanding of DMA begins with its physicochemical characteristics, which dictate its behavior in synthetic and analytical environments.

| Property | Value | Source |

| Molecular Formula | C₃₇H₇₀N₂O₁₂ | [1][2][6] |

| Molecular Weight | 734.96 g/mol | [1][2] |

| CAS Number | 172617-84-4 | [1][2][10] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in DMSO (≥10mg/mL) | [1] |

| Storage Temp. | -20°C or Refrigerator (2-8°C) | [10][11] |

Strategic Synthesis of N'-Desmethylazithromycin

The synthesis of DMA is primarily undertaken to produce certified reference material. The most direct and logical approach involves the selective N-demethylation of Azithromycin itself. This strategy leverages the ready availability of the parent drug as a starting material. Classical N-demethylation methods, such as the von Braun reaction or the use of chloroformates, are well-established for alkaloids and other tertiary amines and can be adapted for this purpose.[12]

The following workflow outlines a generalized yet robust process for this conversion. The causality behind each step is critical: the reaction must be selective enough to target the N-methyl group without compromising the macrolide's complex and sensitive structure.

Caption: A generalized workflow for the synthesis of N'-Desmethylazithromycin.

Detailed Experimental Protocol: N-Demethylation of Azithromycin

This protocol is a representative method adapted from established N-demethylation chemistry.[12] It is designed to be self-validating through the inclusion of in-process analytical checks.

Materials & Reagents:

-

Azithromycin (high purity)

-

α-Chloroethyl chloroformate (ACE-Cl)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Azithromycin (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add α-chloroethyl chloroformate (1.2 eq) dropwise to the stirred solution.

-

Causality: Performing the addition at 0°C helps control the initial exothermic reaction and improves selectivity. The nitrogen atmosphere prevents side reactions with atmospheric moisture.

-

-

Formation of the Carbamate Intermediate:

-

After addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction to reflux and maintain for 4-6 hours.

-

In-Process Check: Monitor the reaction progress by TLC (e.g., mobile phase of DCM:MeOH:NH₄OH 90:9:1). The disappearance of the Azithromycin spot indicates reaction completion.

-

Causality: Refluxing provides the necessary activation energy for the reaction to proceed to completion. TLC is a rapid and effective tool to avoid over-running or under-running the reaction.

-

-

Cleavage of the Intermediate:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the DCM.

-

To the resulting residue, add anhydrous MeOH and heat to reflux for 2-3 hours.

-

In-Process Check: Monitor the cleavage by TLC. The appearance of the DMA spot and disappearance of the intermediate spot signals completion.

-

Causality: The methanolysis step is crucial for cleaving the stable carbamate intermediate to yield the desired secondary amine (DMA).

-

-

Workup and Extraction:

-

Cool the methanolic solution and concentrate under reduced pressure.

-

Dissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

-

Causality: The aqueous workup removes unreacted reagents, acidic byproducts, and water-soluble impurities.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel.[5]

-

Equilibrate the column with an appropriate solvent system (e.g., a gradient of methanol in dichloromethane with a small percentage of ammonium hydroxide).

-

Collect fractions and analyze by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to yield N'-Desmethylazithromycin as a white solid.

-

Causality: Chromatographic separation is essential to isolate DMA from any remaining starting material, byproducts, and other related impurities, ensuring the high purity required for a reference standard.[5]

-

Analytical Characterization and Quality Control

The confirmation of identity and the determination of purity for both the synthesized reference standard and the impurity in Azithromycin API require robust analytical methods. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), is the technique of choice.[4][13][14]

Caption: Standard analytical workflow for the characterization of DMA.

Reference HPLC Method for Impurity Profiling

This method is based on typical conditions described for the analysis of Azithromycin and its related substances.[4][15]

| Parameter | Condition | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention and separation for large macrolide molecules. |

| Mobile Phase A | Anhydrous dibasic sodium phosphate buffer | Buffering agent to control pH and ensure consistent ionization state and retention. |

| Mobile Phase B | Acetonitrile / Methanol mixture | Organic modifiers to elute the compounds from the C18 stationary phase. |

| Gradient | Timed gradient from low to high %B | Enables the separation of impurities with varying polarities from the main Azithromycin peak. |

| Flow Rate | 0.9 - 1.2 mL/min | A standard flow rate ensuring good separation efficiency without excessive pressure.[4][15] |

| Column Temp. | 55 °C | Elevated temperature improves peak shape and reduces viscosity, enhancing resolution.[4] |

| Detection | UV at 210 nm | Azithromycin and its impurities lack a strong chromophore, requiring detection at a low UV wavelength.[4][15] |

| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |

Method Validation (Self-Validating System): A developed HPLC method is not trustworthy until validated. Key validation parameters include:

-

Specificity: The ability to resolve DMA from other known and unknown impurities.

-

Linearity: Demonstrating a direct relationship between concentration and detector response.

-

Accuracy: Recovery studies to show the method can accurately quantify a known amount of DMA.

-

Precision: Repeatability and intermediate precision to ensure consistent results.

-

Limit of Detection (LOD) & Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.

-

Robustness: The method's resilience to small, deliberate changes in parameters (e.g., pH, flow rate).

Conclusion and Future Outlook

N'-Desmethylazithromycin serves as a prime example of the critical interplay between synthesis, metabolism, and analytical chemistry in the pharmaceutical industry. Its journey from an obscure impurity to a characterized regulatory requirement underscores the evolution of drug quality standards. The ability to strategically synthesize DMA provides analytical chemists with the indispensable tool—a certified reference standard—needed to guarantee the purity and safety of Azithromycin reaching patients worldwide.

Future work in this area may focus on developing even more efficient and greener synthetic routes for DMA and other related impurities. Furthermore, continued investigation into the biological activity of DMA, if any, will provide a more complete picture of Azithromycin's overall pharmacological profile.

References

-

Determination of 13 Azithromycin Impurities in Pharmaceutical Formulations by HPLC-UV . ResearchGate. [Link]

-

Azithromycin-Impurities . Pharmaffiliates. [Link]

-

Improvement in synthesis of 3'-N-demethylazithromycin and its derivatives . ResearchGate. [Link]

-

Azithromycin Impurities . SynZeal. [Link]

-

N'-(Desmethyl)azithromycin | C37H70N2O12 . PubChem, National Institutes of Health. [Link]

-

Azithromycin EP Impurity I | 172617-84-4 . SynZeal. [Link]

- Demethyl azithromycin synthesis method.

- Synthesis method of azithromycin impurity F.

-

A Review on Analytical Methods for Determination of Azithromycin . ResearchGate. [Link]

-

A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study . PubMed Central, National Institutes of Health. [Link]

-

N-Desmethyl Azithromycin Impurity . SynZeal. [Link]

-

Method development and validation of HPLC method for determination of azithromycin . Der Pharma Chemica. [Link]

-

Unprecedented Epimerization of an Azithromycin Analogue: Synthesis, Structure and Biological Activity of 2′-Dehydroxy-5″-epi-azithromycin . MDPI. [Link]

-

Azithromycin Tablets . USP-NF. [Link]

-

N-Demethylation of Alkaloids . ResearchGate. [Link]

Sources

- 1. N'-DesMethyl AzithroMycin | 172617-84-4 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Azithromycin EP Impurity I | 172617-84-4 | SynZeal [synzeal.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C37H70N2O12 | CID 9987533 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. N-Nitroso Azithromycin EP Impurity I, Molecular Formula C37H69N3O13, Nitrosamine Compounds, Nitrosamine Impurities, Impurity Standards [chemicea.com]

- 9. Azithromycin Impurities | SynZeal [synzeal.com]

- 10. clearsynth.com [clearsynth.com]

- 11. N’-Desmethyl Azithromycin | LGC Standards [lgcstandards.com]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Analytical Methods for Determination of Azithromycin | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 14. A simple, high‐throughput and validated LC–MS/MS method for the determination of azithromycin in human plasma and its application to a clinical pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. derpharmachemica.com [derpharmachemica.com]

Pharmacological profile of N'-Desmethylazithromycin

An In-Depth Technical Guide to the Pharmacological Profile of N'-Desmethylazithromycin

Foreword: A Molecule of Dual Identity

N'-Desmethylazithromycin (NDA) occupies a unique space in pharmacology. It is known concurrently as the principal metabolite of the globally significant antibiotic, azithromycin, and as a critical process-related impurity that must be monitored and controlled in pharmaceutical manufacturing.[1][2] This dual identity necessitates a thorough understanding of its complete pharmacological profile. For the drug development professional, NDA is not merely a substance to be quantified for quality control; it is a biologically active molecule whose contributions to the therapeutic and toxicological profile of the parent drug, azithromycin, must be considered. This guide provides a consolidated, in-depth analysis of the physicochemical properties, mechanisms of action, pharmacokinetic behavior, and analytical methodologies pertinent to N'-Desmethylazithromycin, grounded in established scientific principles and field-proven insights.

Physicochemical Characterization

A foundational understanding of any active pharmaceutical ingredient or metabolite begins with its physicochemical properties. These characteristics govern its solubility, stability, membrane permeability, and interactions with biological targets. N'-Desmethylazithromycin is a large, complex macrolide, structurally differing from its parent compound by the absence of a single methyl group on the desosamine sugar's amino group.

Table 1: Physicochemical Properties of N'-Desmethylazithromycin

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | (2R,3S,4R,5R,8R,10R,11R,12S,13S,14R)-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-11-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one | [1] |

| Synonyms | 3'-N-Demethylazithromycin, Azithromycin EP Impurity I, CP-64434 | [1] |

| Molecular Formula | C₃₇H₇₀N₂O₁₂ | |

| Molecular Weight | 734.96 g/mol | |

| CAS Number | 172617-84-4 | |

| Appearance | White to off-white solid powder | |

| Solubility | Soluble in DMSO (≥10 mg/mL) |

| Stability | Hygroscopic | |

Pharmacodynamics: The Biological Interface

Pharmacodynamics describes the effects of a drug on the body. For an antimicrobial agent, this primarily involves its mechanism of action and its spectrum of activity.

Primary Mechanism of Action: Inhibition of Bacterial Protein Synthesis

As a derivative of a macrolide antibiotic, the primary mechanism of action for N'-Desmethylazithromycin is the inhibition of bacterial protein synthesis.[3] This action is fundamentally identical to that of azithromycin. The molecule binds to the 23S rRNA component of the 50S ribosomal subunit in susceptible bacteria. This binding event physically obstructs the peptide exit tunnel, leading to the premature dissociation of peptidyl-tRNAs from the ribosome and effectively halting protein elongation.[3] This bacteriostatic action prevents the bacteria from multiplying, allowing the host's immune system to clear the infection. At higher concentrations, bactericidal effects against certain pathogens have been observed for the parent compound, azithromycin.[3]

Antimicrobial Spectrum and Potency